molecular formula C9H11N3O3 B8065698 4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid

4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid

Cat. No.: B8065698
M. Wt: 209.20 g/mol
InChI Key: ATWLMCMJFIXJNL-UHFFFAOYSA-N
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Description

4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of benzoic acid, featuring an aminoiminomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with guanidine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-Aminobenzoic Acid: Lacks the aminoiminomethyl group.

  • 2-Methoxybenzoic Acid: Lacks the aminoiminomethyl group.

  • 4-Guanidinobenzoic Acid: Similar structure but without the methoxy group.

This comprehensive overview provides a detailed understanding of 4-[(Aminoiminomethyl)amino]-2-methoxybenzoic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

4-(hydrazinylmethylideneamino)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-8-4-6(11-5-12-10)2-3-7(8)9(13)14/h2-5H,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLMCMJFIXJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=CNN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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